Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an azetidine ring, which is further connected to an imidazolidinone moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The imidazolidinone moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring may also play a role in the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-2,5-dioxoimidazolidin-1-yl)benzoic acid: This compound shares a similar imidazolidinone moiety but differs in the presence of a carboxylic acid group instead of an ester.
3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: This compound features a benzonitrile group instead of the azetidine ring.
Uniqueness
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is unique due to the presence of both the azetidine and imidazolidinone rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-23-14(21)10-4-2-9(3-5-10)13(20)17-7-11(8-17)18-12(19)6-16-15(18)22/h2-5,11H,6-8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIUSWTTJSMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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